(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 124002-32-0
VCID: VC4299509
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O
Molecular Formula: C13H21NO4
Molecular Weight: 255.314

(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

CAS No.: 124002-32-0

Cat. No.: VC4299509

Molecular Formula: C13H21NO4

Molecular Weight: 255.314

* For research use only. Not for human or veterinary use.

(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid - 124002-32-0

Specification

CAS No. 124002-32-0
Molecular Formula C13H21NO4
Molecular Weight 255.314
IUPAC Name (2S,3aS,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
Standard InChI Key MHOIOLLMOIIRTR-GUBZILKMSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a fused cyclopenta[b]pyrrole system, where the pyrrolidine ring is annulated to a cyclopentane moiety. The stereochemistry at positions 2S, 3aS, and 6aS creates a rigid bicyclic framework that influences its conformational behavior and intermolecular interactions . X-ray crystallography of related analogues reveals a chair-like conformation for the pyrrolidine ring and a puckered cyclopentane ring, which collectively contribute to its spatial orientation in enzyme-binding pockets .

Physical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Density1.196 ± 0.06 g/cm³ (Predicted)
Boiling Point386.0 ± 25.0°C (Predicted)
Storage Conditions2–8°C, protected from light
SolubilityModerate in DMSO, low in water

The Boc group’s lipophilic nature (logP ≈ 1.8) enhances membrane permeability, making the compound suitable for prodrug strategies .

Synthesis and Characterization

Synthetic Routes

The compound is typically prepared via a multistep sequence starting from L-proline derivatives. A representative pathway involves:

  • Cyclopentane Annulation: Intramolecular aldol condensation of a keto-proline intermediate to form the bicyclic skeleton.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group at the pyrrolidine nitrogen .

  • Carboxylic Acid Activation: Oxidation or hydrolysis steps to generate the free carboxylic acid functionality .

Analytical Data

  • NMR Spectroscopy: Key signals include a singlet at δ 1.44 ppm (9H, Boc methyl groups), a multiplet at δ 3.70–4.20 ppm (pyrrolidine protons), and a broad peak at δ 10.80 ppm (carboxylic acid proton) .

  • HPLC Purity: Commercial batches exhibit ≥97% purity by reversed-phase chromatography .

Applications in Medicinal Chemistry

Dipeptidyl Peptidase IV (DPP4) Inhibitors

Li et al. (2014) incorporated this compound into β-amino pyrrole-2-carbonitrile derivatives, achieving nanomolar DPP4 inhibition (IC₅₀ = 0.01 μM for lead compound 9l) . The bicyclic scaffold improved selectivity over DPP8/DPP9 by >500-fold, mitigating off-target effects observed in earlier inhibitors .

Protease Inhibitors

The compound serves as a precursor for HIV-1 protease inhibitors, where its constrained geometry mimics peptide transition states. Substitution at the carboxylic acid position with hydroxylethylamine groups yields potent inhibitors with Kᵢ values <10 nM .

Complement Factor D Inhibition

Patent literature describes its use in synthesizing heterocyclic inhibitors of complement factor D, a target in autoimmune diseases like paroxysmal nocturnal hemoglobinuria .

Role in Organic Synthesis

Asymmetric Catalysis

Yang et al. (2018) employed the compound in a Rh(II)/chiral N,N′-dioxide-Sc(III) bimetallic system to synthesize 2,2,3-trisubstituted indolines with 99% enantiomeric excess . The Boc group’s steric bulk directed facial selectivity during ammonium ylide formation.

Peptidomimetic Design

In peptide synthesis, the Boc-protected amine allows sequential coupling via Fmoc/t-Bu strategies. Deprotection with trifluoroacetic acid (TFA) yields free amines for further functionalization .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Oral Bioavailability: 22.8–53.2% in murine models, depending on substituents .

  • Half-Life: ~2.74 hours for derivative 9l, suitable for twice-daily dosing .

Recent Advances and Future Directions

PROTAC Development

The compound’s rigid structure has been exploited in proteolysis-targeting chimeras (PROTACs) targeting BRD4 and EGFR mutants. Conjugation to E3 ligase ligands via PEG linkers improved degradation efficiency (DC₅₀ <50 nM).

Continuous Flow Synthesis

Recent efforts have optimized the compound’s preparation using microreactor technology, reducing reaction times from 48 hours to <6 hours while maintaining >95% yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator